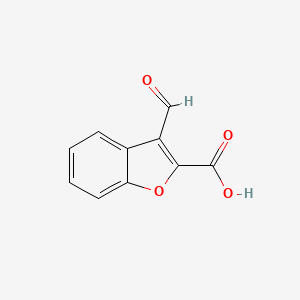

3-Formyl-1-benzofuran-2-carboxylic acid

Description

Significance of the Benzofuran (B130515) Scaffold in Chemical Synthesis and Research

The benzofuran scaffold, a heterocyclic compound comprised of a fused benzene (B151609) and furan (B31954) ring, is a privileged structure in the realms of chemical synthesis and medicinal chemistry. nih.govtaylorandfrancis.comrsc.org Its significance stems from its widespread presence in a vast number of biologically active natural products and synthetic compounds. nih.govmdpi.comresearchgate.net This structural motif is a cornerstone in drug discovery and development due to the diverse pharmacological activities exhibited by its derivatives. taylorandfrancis.comuq.edu.au

Benzofuran-based compounds have demonstrated a remarkable array of biological properties, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral activities. nih.govtaylorandfrancis.com The versatility of the benzofuran nucleus allows for the synthesis of a wide range of derivatives, making it an attractive target for the development of novel therapeutic agents. mdpi.comuq.edu.au For instance, certain benzofuran derivatives have been investigated as potent inhibitors of enzymes such as DNA gyrase B in Mycobacterium tuberculosis and as antiproliferative agents. nih.govmdpi.com The ability of the benzofuran scaffold to interact with various biological targets through mechanisms like hydrogen bonding and π-stacking contributes to its broad spectrum of bioactivity. mdpi.com

The synthetic accessibility and the potential for functionalization at various positions of the benzofuran ring have further solidified its importance in organic synthesis. nih.govorganic-chemistry.orgnih.gov Chemists have developed numerous synthetic protocols to construct and modify the benzofuran core, enabling the creation of extensive libraries of compounds for biological screening. nih.govorganic-chemistry.org These methodologies range from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization, providing access to structurally diverse and complex benzofuran derivatives. nih.govresearchgate.net

Overview of Formyl and Carboxylic Acid Functional Group Integration in Benzofuran Chemistry

The integration of formyl (–CHO) and carboxylic acid (–COOH) functional groups onto the benzofuran scaffold is a key strategy for enhancing and diversifying its chemical and biological properties. These functional groups serve as versatile synthetic handles, allowing for a wide array of subsequent chemical transformations and the introduction of various pharmacophores.

The formyl group, an aldehyde, is a crucial precursor for the synthesis of more complex molecules. Formylation of benzofurans, often achieved through methods like the Vilsmeier-Haack reaction, provides a direct route to introduce this functional group. researchgate.net For example, 3-formylbenzofurans can be selectively synthesized from 2-hydroxychalcones through a rearrangement and subsequent transformation. nih.govrsc.org This method offers a high degree of regioselectivity, which is often a challenge in the functionalization of heterocyclic systems. nih.gov The resulting benzofuran carbaldehydes can then be utilized in various reactions, such as condensations and oxidations, to generate a diverse range of derivatives. jocpr.com

The carboxylic acid group is another pivotal functional moiety in benzofuran chemistry. Benzofuran-2-carboxylic acids are particularly common and can be synthesized through various routes, including the cyclization of salicylaldehydes with haloacetates. researchgate.net This functional group is instrumental in modulating the physicochemical properties of the molecule, such as solubility and acidity, which are critical for drug development. mdpi.com Furthermore, the carboxylic acid can be readily converted into esters, amides, and other derivatives, providing access to a broad chemical space for structure-activity relationship (SAR) studies. nih.govresearchgate.net For instance, the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has been achieved through a combination of C-H arylation and transamidation, starting from benzofuran-2-carboxylic acid. nih.govchemrxiv.org

The strategic placement of both formyl and carboxylic acid groups on the benzofuran ring system, as seen in 3-Formyl-1-benzofuran-2-carboxylic acid, creates a bifunctional scaffold with significant potential for further chemical elaboration and the development of novel bioactive compounds.

Current Research Landscape Pertaining to this compound and its Direct Analogues

The current research landscape for this compound and its direct analogues is centered on its utility as a versatile building block in organic synthesis and medicinal chemistry. evitachem.com While specific studies focusing exclusively on the biological activities of this compound are not extensively detailed in the provided search results, the research on related benzofuran carboxylic acid derivatives provides a strong indication of its potential.

Recent synthetic methodologies have highlighted the selective synthesis of 3-formylbenzofurans. For instance, a method involving the rearrangement and transformation of 2-hydroxychalcones allows for the highly selective synthesis of 3-formylbenzofurans, which can be further elaborated. nih.govrsc.org The presence of both a formyl and a carboxylic acid group in this compound makes it a particularly interesting substrate for creating diverse molecular architectures. The aldehyde can undergo reactions such as Wittig olefination, aldol (B89426) condensation, and reductive amination, while the carboxylic acid can be converted to esters, amides, or other acid derivatives.

Research into analogous benzofuran-2-carboxylic acid derivatives has revealed a wide range of biological activities. For example, various substituted benzofuran-2-carboxylic acid derivatives have been investigated as:

Ischemic cell death inhibitors nih.gov

Lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy nih.gov

Antimicrobial and antifungal agents researchgate.netmdpi.com

A series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and evaluated as ischemic cell death inhibitors, with some analogues showing potent activity. nih.gov Similarly, benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway, suggesting their potential in cancer immunotherapy. nih.gov

The following table summarizes selected research findings on analogues of this compound:

| Compound Class | Biological Activity Investigated | Key Findings |

| 3-Substituted-benzofuran-2-carboxylic esters | Ischemic cell death inhibition | Introduction of a sulfur atom at the C3 substituent markedly improved potency. nih.gov |

| Benzofuran-2-carboxylic acid derivatives | Lymphoid tyrosine phosphatase (LYP) inhibition | Identified as potent pTyr mimics and reversible inhibitors of LYP, showing potential for cancer immunotherapy. nih.gov |

| Amide derivatives of halo-benzofuran-2-carboxylic acid | H3 receptor modulation | Found to be useful in treating diseases associated with H3 receptor modulation. researchgate.net |

| 7-Piperazinylbenzofuran-2-carboxylic acid amides | 5-HT receptor partial agonism | Patented as partial agonists of 5-HT receptors for treating psychiatric disorders. researchgate.net |

This body of research underscores the significant interest in the benzofuran-2-carboxylic acid scaffold and suggests that this compound is a valuable platform for the discovery of new bioactive molecules.

Identified Knowledge Gaps and Strategic Research Opportunities in the Field

Despite the significant progress in the chemistry and biological evaluation of benzofuran derivatives, several knowledge gaps and strategic research opportunities remain, particularly concerning this compound and its direct analogues.

Identified Knowledge Gaps:

Limited Biological Profiling: There is a notable lack of comprehensive biological screening data specifically for this compound. While its analogues have shown promise in various therapeutic areas, the specific bioactivity profile of this bifunctional molecule remains largely unexplored.

Structure-Activity Relationship (SAR) Studies: For many of the reported bioactive benzofuran-2-carboxylic acid derivatives, detailed SAR studies are still in their early stages. A more systematic exploration of the effects of substituents at different positions of the benzofuran ring, including the formyl group at C3, is needed to optimize potency and selectivity.

Mechanism of Action Studies: For compounds that have demonstrated interesting biological activity, the precise molecular mechanisms of action are often not fully elucidated. Further investigation into the specific cellular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

Development of More Efficient and Greener Synthetic Methods: While various synthetic routes to functionalized benzofurans exist, there is an ongoing need for the development of more efficient, atom-economical, and environmentally friendly synthetic methodologies. numberanalytics.com This includes the exploration of novel catalytic systems and one-pot reactions to streamline the synthesis of complex benzofuran derivatives. thieme.de

Strategic Research Opportunities:

High-Throughput Screening: A strategic opportunity exists to subject this compound to high-throughput screening against a diverse range of biological targets. This could rapidly identify novel biological activities and provide starting points for new drug discovery programs.

Combinatorial Chemistry and Library Synthesis: The dual functionality of this compound makes it an ideal scaffold for combinatorial library synthesis. By systematically reacting the formyl and carboxylic acid groups with a variety of building blocks, a large and diverse library of novel compounds can be generated for biological evaluation.

Application in Materials Science: The unique electronic and structural properties of the benzofuran ring suggest potential applications in materials science. numberanalytics.com Research could be directed towards exploring the use of this compound and its derivatives in the development of organic electronics, sensors, and other advanced materials.

Interdisciplinary Collaborations: Advancing the field of benzofuran research will benefit from interdisciplinary collaborations between synthetic chemists, medicinal chemists, biologists, and materials scientists. numberanalytics.com Such collaborations can facilitate the design, synthesis, and evaluation of new benzofuran-based compounds for a wide range of applications.

By addressing these knowledge gaps and capitalizing on these research opportunities, the full potential of this compound and the broader class of benzofuran carboxylic acids can be realized.

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O4/c11-5-7-6-3-1-2-4-8(6)14-9(7)10(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGAXMZPXOWBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 3 Formyl 1 Benzofuran 2 Carboxylic Acid

Reactivity of the Formyl Group (e.g., Oxidation, Reduction, Condensation Reactions)

The aldehyde functional group at the C-3 position is a primary site of reactivity, susceptible to a variety of chemical transformations. Its electrophilic carbonyl carbon readily undergoes nucleophilic attack, leading to a wide range of derivatives.

Oxidation and Reduction: The formyl group can be easily modulated between different oxidation states. It can be oxidized to a carboxylic acid, yielding a benzofuran-2,3-dicarboxylic acid derivative, or reduced to a primary alcohol (a hydroxymethyl group) using standard reducing agents. evitachem.com

Condensation Reactions: The formyl group is highly effective in condensation reactions, particularly with compounds containing active methylene (B1212753) groups. evitachem.com These Knoevenagel-type condensations are typically base-catalyzed and result in the formation of a new carbon-carbon double bond. For instance, it can react with malonic acid derivatives, barbituric acid, or 2,4-pentanedione. evitachem.comnih.govresearchgate.net Such reactions are pivotal for extending the carbon framework and synthesizing more complex heterocyclic systems. nih.gov The reaction with amines can also lead to the formation of imine derivatives. evitachem.com

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | Standard oxidizing agents | Benzofuran-2,3-dicarboxylic acid derivative |

| Reduction | Standard reducing agents | 3-(Hydroxymethyl)-1-benzofuran-2-carboxylic acid |

| Condensation | Active methylene compounds (e.g., Malonates, Barbituric acid) / Base catalyst | C-3 substituted acrylic acid derivatives |

| Condensation | Amines | Imine (Schiff base) derivatives |

Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Decarboxylation)

The carboxylic acid group at the C-2 position undergoes characteristic nucleophilic acyl substitution reactions, enabling its conversion into various derivatives such as esters and amides. openstax.org

Esterification: The carboxylic acid can be converted to its corresponding esters through reactions with alcohols, typically under acidic catalysis. libretexts.org A variety of 3-substituted-benzofuran-2-carboxylic esters have been synthesized for different applications. nih.govresearchgate.net

Amidation: The formation of amides from the carboxylic acid is a common and significant transformation. This can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride (e.g., using thionyl chloride), followed by reaction with a primary or secondary amine. libretexts.org Alternatively, direct coupling with an amine can be facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org This method has been used to prepare a diverse range of benzofuran-2-carboxamide (B1298429) derivatives. nih.govmdpi.comgoogle.com A specialized two-step transamidation procedure has also been developed, where an 8-aminoquinoline (B160924) amide is first formed and then replaced by various other amines. nih.govmdpi.com

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed through decarboxylation, a reaction that involves the loss of carbon dioxide. This transformation can be a key step in synthetic pathways to access benzofurans that are unsubstituted at the C-2 position. google.com

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Alcohol (R-OH) / Acid catalyst | 3-Formyl-1-benzofuran-2-carboxylate ester |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine (R₂NH) | N-substituted-3-formyl-1-benzofuran-2-carboxamide |

| Amidation | Amine (R₂NH) / DCC | N-substituted-3-formyl-1-benzofuran-2-carboxamide |

| Decarboxylation | Heat / Catalyst | 3-Formyl-1-benzofuran |

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Ring

Electrophilic aromatic substitution (EAS) on the benzofuran ring system is a key method for introducing new substituents. In the parent benzofuran molecule, electrophilic attack preferentially occurs at the C-2 or C-3 position of the furan (B31954) ring. echemi.comstackexchange.com However, in 3-Formyl-1-benzofuran-2-carboxylic acid, these positions are already occupied.

The formyl and carboxylic acid groups are both electron-withdrawing and act as deactivating groups for electrophilic aromatic substitution. Consequently, they direct incoming electrophiles to the benzene (B151609) portion of the molecule, specifically to the positions meta to their attachment points on the furan ring, which correspond to the C-5 and C-7 positions of the benzofuran core. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would therefore be expected to yield 5- and/or 7-substituted derivatives. evitachem.comresearchgate.net

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic aromatic substitution (SNAr) is generally not a facile reaction on the unsubstituted benzofuran ring. This type of reaction requires the presence of two key features: a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack.

For this compound, the existing formyl and carboxyl groups are indeed electron-withdrawing. Therefore, if the benzene ring were further substituted with a halogen atom (e.g., at the C-4, C-5, C-6, or C-7 position), the molecule could potentially undergo SNAr reactions with strong nucleophiles. However, for the title compound without such a leaving group, this reaction pathway is not prominent.

Metal-Mediated Cross-Coupling Reactions at Various Positions of the Benzofuran Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For the benzofuran core, these reactions typically require a halide or triflate functional group to act as an electrophilic partner. Halogenated derivatives of this compound could participate in a variety of well-established cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups onto the benzene ring.

More advanced methods have enabled the direct C-H functionalization of the benzofuran core. Notably, a palladium-catalyzed C-H arylation at the C-3 position has been demonstrated on a closely related benzofuran-2-carboxamide substrate. nih.govmdpi.com This reaction utilizes an 8-aminoquinoline group attached to the C-2 carboxylate as a directing group to selectively activate the C-H bond at the adjacent C-3 position for arylation. nih.govmdpi.com This highlights the potential for sophisticated, metal-mediated modifications at various sites of the benzofuran scaffold. mdpi.com

| Reaction Type | Position | Substrate Requirement | Potential Product |

| Suzuki Coupling | C4, C5, C6, or C7 | Halogen at the respective position | Aryl-substituted benzofuran |

| Heck Coupling | C4, C5, C6, or C7 | Halogen at the respective position | Vinyl-substituted benzofuran |

| Sonogashira Coupling | C4, C5, C6, or C7 | Halogen at the respective position | Alkynyl-substituted benzofuran |

| C-H Arylation | C3 | Amide derivative with directing group at C2 | C3-Aryl-substituted benzofuran |

Systematic Design and Synthesis of Derivatives and Analogues

Strategies for Structural Modification of the Benzofuran (B130515) System

Structural modification of the 3-Formyl-1-benzofuran-2-carboxylic acid molecule can be systematically approached by considering its three main components: the benzene (B151609) ring, the furan (B31954) ring, and the functional groups at positions 2 and 3.

The benzene portion of the benzofuran ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents. The nature of these substituents can profoundly influence the electronic properties and, consequently, the biological activity of the molecule. Substituents are generally classified as either activating or deactivating groups, which also direct the position of substitution (ortho, meta, or para) relative to the existing ring fusion. nih.govnih.gov

Activating Groups: Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl (-R) groups increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. beilstein-journals.org These groups typically direct incoming electrophiles to the ortho and para positions (C4 and C6). The introduction of EDGs can enhance binding affinity to biological targets by increasing hydrogen bonding or hydrophobic interactions.

Deactivating Groups: Electron-withdrawing groups (EWGs) like nitro (-NO₂), cyano (-CN), and halogen (-F, -Cl, -Br) groups decrease the ring's electron density, making it less reactive. beilstein-journals.org These groups generally direct substitution to the meta position (C5 and C7). Halogen substituents are a notable exception, as they are deactivating yet direct ortho/para. The presence of halogens can increase a compound's anticancer activity, potentially by forming "halogen bonds" that improve binding affinity.

The strategic placement of these substituents can modulate the molecule's lipophilicity, polarity, and metabolic stability, which are critical parameters in drug design.

Table 1: Influence of Benzene Ring Substituents on Reactivity and Directing Effects

| Substituent Group | Electronic Effect | Reactivity | Directing Position | Potential Impact on Activity |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Activating | Ortho, Para (C4, C6) | May enhance binding through polar interactions. |

| -CH₃ (Methyl) | Electron-Donating (Inductive) | Activating | Ortho, Para (C4, C6) | Increases lipophilicity, potentially improving membrane permeability. |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Deactivating | Ortho, Para (C4, C6) | Can form halogen bonds, potentially increasing binding affinity and metabolic stability. |

The furan ring, particularly the C2 and C3 positions, is a primary site for derivatization. Since the target molecule is already substituted at these positions, modifications often begin from a simpler benzofuran-2-carboxylic acid precursor. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl and heteroaryl substituents at the C3 position. mdpi.com For instance, using an 8-aminoquinoline (B160924) (AQ) directing group on the C2-carboxamide allows for precise C-H arylation at the C3 position. mdpi.comnih.gov

Functionalization can also occur at the C2 position. Palladium-catalyzed reactions, such as the Tsuji-Trost reaction, have been effectively used to substitute groups at the benzylic-like C2 position of the benzofuran ring system. researchgate.netresearchgate.net This allows for the introduction of a variety of nitrogen, sulfur, oxygen, and carbon-based nucleophiles, leading to a diverse array of 2-substituted benzofurans. researchgate.netresearchgate.net

The formyl (-CHO) and carboxylic acid (-COOH) groups of this compound are highly reactive and serve as excellent starting points for diversification.

Carboxylic Acid (C2 position): The carboxylic acid can be readily converted into a variety of other functional groups.

Amide Formation: One of the most common modifications is the conversion to amides (R-CONHR'). This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by reaction with a primary or secondary amine. scielo.br Alternatively, direct amide condensation can be performed using coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govresearchgate.net This strategy allows for the introduction of a vast array of amine-containing fragments, which can introduce new binding interactions or alter solubility.

Ester Formation: Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to an acyl chloride first, followed by reaction with an alcohol. Esters are often used to improve the pharmacokinetic properties of a drug, for example, by acting as prodrugs.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Formyl Group (C3 position): The aldehyde group is also a versatile functional handle.

Reductive Amination: The formyl group can be converted to an amine via reductive amination. This involves reacting the aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine using reagents like sodium cyanoborohydride (NaBH₃CN).

Oxidation: The aldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent, yielding a benzofuran-2,3-dicarboxylic acid derivative.

Wittig Reaction: The Wittig reaction can be used to convert the aldehyde into an alkene, allowing for chain extension and the introduction of new functionalities.

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or Perkin reactions, to form more complex structures. For example, reaction with hippuric acid can lead to the formation of oxazolone derivatives. researchgate.net

Synthesis and Characterization of Heterocyclic Fused Benzofuran Systems

Fusing additional heterocyclic rings onto the benzofuran scaffold can lead to novel chemical entities with unique three-dimensional shapes and biological properties. These fused systems, often called hybrid molecules, can exhibit synergistic effects or new modes of action.

One common strategy involves using the existing functional groups on the this compound as starting points for annulation reactions. For example, the formyl and carboxylic acid groups can be chemically transformed into functionalities that can participate in intramolecular cyclization reactions to build a new ring.

A notable example is the synthesis of furo[2,3-d]pyrimidine derivatives. nih.gov This can be achieved by first converting the carboxylic acid to an amide and the formyl group to a suitable partner for cyclization. For instance, reacting a vicinal amino-ester furan derivative with formamide can lead to the formation of a fused pyrimidine ring.

Another important class of fused systems are furoquinolines . These can be synthesized through multi-step procedures, often involving a Friedländer-type condensation. One-pot procedures have been developed where a derivative of benzofuran-2-carboxylic acid reacts with substituted salicylaldehydes to form 2-(benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, effectively fusing a quinoline (B57606) ring system to the benzofuran core. researchgate.net

The characterization of these new, complex heterocyclic systems relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is used to determine the chemical environment of protons and carbons, confirming the connectivity of the atoms. Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern, confirming the molecular formula. Infrared (IR) spectroscopy helps identify the presence of key functional groups.

Structure-Activity Relationship (SAR) Studies: General Methodological Framework

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. They involve systematically modifying the structure of a lead compound and assessing how these changes affect its biological activity. The goal is to identify the key structural features—the pharmacophore—responsible for the desired biological effect and to optimize the molecule's potency, selectivity, and pharmacokinetic properties.

For derivatives of this compound, an SAR study would involve synthesizing a library of analogues where each of the three regions of the molecule is systematically varied: the benzene ring, the furan ring substituents, and the fused heterocyclic systems.

The general methodological framework for an SAR study includes:

Hit Identification: Identifying an initial compound ("hit") with a desired biological activity.

Analogue Synthesis: Synthesizing a series of related compounds (analogues) with specific, controlled structural modifications.

Biological Testing: Evaluating the biological activity of each analogue in a consistent and reproducible bioassay (e.g., measuring enzyme inhibition, cell cytotoxicity, or receptor binding).

Data Analysis: Correlating the structural changes with the observed changes in activity to build an SAR model. This helps in understanding which parts of the molecule are critical for activity.

Table 2: Illustrative SAR for Benzofuran Derivatives in Anticancer Assays

| Compound Modification | Position of Change | Example Substituent | Observed Activity Trend | Reference |

|---|---|---|---|---|

| Halogenation | Benzene Ring (C5) | -Br, -Cl | Increased cytotoxic activity | |

| Ester/Heterocycle | Furan Ring (C2) | -COOCH₃, -Triazole | Often crucial for cytotoxic activity | |

| Amide Linker | Furan Ring (C2) | -CONH-Aryl | Can modulate activity based on the nature of the aryl group | scielo.br |

The generation of an analogue library for SAR studies is guided by rational design principles to maximize the information obtained while minimizing synthetic effort.

Pharmacophore Identification: The initial active compound is analyzed to hypothesize which functional groups are essential for activity. For this compound derivatives, this might include the benzofuran oxygen as a hydrogen bond acceptor, the aromatic system for π-π stacking, and the substituents at C2 and C3 for specific interactions with a biological target.

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties (a bioisostere). For example, a carboxylic acid (-COOH) could be replaced with a tetrazole ring, which has a similar pKa and can also act as a hydrogen bond donor/acceptor. This can improve metabolic stability or other pharmacokinetic properties.

Privileged Scaffolds: The benzofuran ring itself is considered a "privileged scaffold" because it is a structural motif that can bind to multiple, diverse biological targets. mdpi.com The design of new analogues often involves decorating this core with different functional groups or combining it with other privileged structures (e.g., piperazine, imidazole) to create hybrid molecules with potentially enhanced or novel activities.

Computational Modeling: Computer-aided drug design (CADD) techniques, such as molecular docking, are used to predict how newly designed analogues might bind to a target protein. This allows for the prioritization of compounds for synthesis that are most likely to have improved activity, making the library generation process more efficient.

By applying these principles, a diverse library of analogues of this compound can be systematically generated and tested to build a comprehensive understanding of its structure-activity relationships, ultimately guiding the development of more effective and selective therapeutic agents.

Ligand-Based Design Approaches (e.g., Quantitative Structure-Activity Relationships, QSAR)

Ligand-based design methodologies are instrumental when the three-dimensional structure of the biological target is unknown. These approaches rely on the principle that the biological activity of a compound is directly related to its physicochemical and structural properties. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain, aiming to establish a mathematical correlation between the chemical features of a series of compounds and their biological activities.

For derivatives of benzofuran, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities. mdpi.com These studies typically involve the calculation of a wide array of molecular descriptors, which can be categorized as electronic, steric, and hydrophobic.

Table 1: Commonly Employed Molecular Descriptors in QSAR Studies of Benzofuran Derivatives

| Descriptor Category | Examples | Significance |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Dipole moment | Influence electrostatic interactions and reactivity with the biological target. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Define the size and shape of the molecule, affecting its fit within a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs the compound's ability to cross biological membranes and interact with hydrophobic pockets of the target. |

A typical 2D-QSAR study on benzofuran derivatives might reveal that specific substitutions on the benzofuran ring system significantly impact activity. For instance, a hypothetical QSAR model for a series of this compound derivatives could be represented by the following equation:

pIC50 = β0 + β1(LogP) + β2(HOMO) + β3(MR)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each descriptor. A positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, while the coefficients for HOMO and Molar Refractivity (MR) would indicate the influence of electronic and steric factors, respectively. nih.gov

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by generating 3D contour maps that visualize the favorable and unfavorable regions for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules. nih.gov These maps guide the rational design of new derivatives of this compound with predicted enhanced activity by suggesting modifications that introduce favorable interactions with the putative receptor.

Receptor-Based Design Approaches (e.g., Molecular Docking)

When the three-dimensional structure of the biological target is available, receptor-based design approaches offer a powerful tool for the rational design of new ligands. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method allows for the visualization of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the active site of the protein. nih.gov

In the context of this compound derivatives, molecular docking studies can be employed to predict their binding affinity and mode of interaction with a specific target protein. nih.gov The process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structures of the this compound derivatives are built and optimized using computational chemistry software.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose. The poses with the best scores are then analyzed to understand the key interactions driving the binding.

Table 2: Key Interactions Investigated in Molecular Docking Studies

| Interaction Type | Description | Potential Role in Binding of Benzofuran Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The carboxylic acid and formyl groups of the core structure are potential hydrogen bond donors and acceptors. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzofuran ring system provides a significant hydrophobic surface for interaction with nonpolar residues in the binding pocket. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic benzofuran core can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The negatively charged carboxylate group at physiological pH can form salt bridges with positively charged residues like lysine and arginine. |

The insights gained from molecular docking can guide the synthesis of novel derivatives of this compound with improved binding affinity and selectivity for the target. For example, if a docking study reveals a vacant hydrophobic pocket near a specific position on the benzofuran ring, a derivative with a suitable hydrophobic substituent at that position can be synthesized and tested.

Computational and Theoretical Investigations of 3 Formyl 1 Benzofuran 2 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the properties of 3-Formyl-1-benzofuran-2-carboxylic acid. DFT methods offer a balance between computational cost and accuracy, making them a popular choice for studying complex molecules. aip.org

Analysis of Electronic Structure and Reactivity Descriptors

DFT calculations are utilized to explore the electronic structure of this compound. The geometry of the molecule is optimized to determine its most stable conformation. From the optimized structure, various electronic properties and reactivity descriptors can be calculated. researchgate.net

Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and polarizability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other important reactivity descriptors that can be derived from DFT calculations include:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The ability of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors provide a quantitative basis for predicting the reactivity and kinetic stability of this compound in various chemical reactions. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Illustrative Reactivity Descriptors for a Benzofuran (B130515) Derivative (based on related studies)

| Descriptor | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 4.10 |

| Ionization Potential | 6.25 |

| Electron Affinity | 2.15 |

| Electronegativity | 4.20 |

| Chemical Hardness | 2.05 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar compounds.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations are also a powerful tool for predicting the spectroscopic properties of this compound, which can aid in its experimental identification and characterization. nih.govresearchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental IR spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For this compound, characteristic vibrational frequencies would be expected for the C=O stretching of the carboxylic acid and aldehyde groups, the O-H stretching of the carboxylic acid, and the aromatic C-H and C=C stretching vibrations. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental data, can confirm the molecular structure. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Peak/Shift | Assignment |

| IR | ~1720 cm⁻¹ | C=O stretch (carboxylic acid) |

| IR | ~1680 cm⁻¹ | C=O stretch (aldehyde) |

| IR | ~3000-2800 cm⁻¹ | O-H stretch (carboxylic acid) |

| ¹H NMR | ~10.0 ppm | Aldehyde proton |

| ¹H NMR | ~11.0-13.0 ppm | Carboxylic acid proton |

| ¹³C NMR | ~190 ppm | Aldehyde carbon |

| ¹³C NMR | ~165 ppm | Carboxylic acid carbon |

Note: These are approximate values based on typical ranges for these functional groups.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of this compound are influenced by its three-dimensional structure and flexibility. Conformational analysis is performed to identify the stable conformers of the molecule and to determine their relative energies.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with its environment, such as solvent molecules or a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR studies can be employed to predict their biological activities, such as antimicrobial or anticancer effects. researchgate.net

In a QSAR study, various molecular descriptors (physicochemical, topological, and electronic) are calculated for a set of molecules with known activities. Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. derpharmachemica.commdpi.com

Molecular Docking and Binding Affinity Predictions for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. atmiyauni.ac.in This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.gov

For this compound and its derivatives, molecular docking can be used to predict their binding modes and affinities to various biological targets. nih.govresearchgate.net The results of docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the binding of the ligand to the receptor. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity. nih.gov

Role As a Synthetic Intermediate and Building Block in Advanced Chemical Syntheses

Precursor in the Synthesis of More Complex Organic Molecules

The strategic placement of the formyl and carboxylic acid groups at the C3 and C2 positions, respectively, makes 3-Formyl-1-benzofuran-2-carboxylic acid an important intermediate in the elaboration of the benzofuran (B130515) core. evitachem.com Its structural characteristics allow it to be used as a building block in the synthesis of more complex molecules. evitachem.com The two functional groups can be reacted either selectively or concurrently to introduce new functionalities and build molecular complexity.

The reactivity of the compound is primarily dictated by these two groups, which can participate in a variety of chemical transformations. evitachem.com For instance, the aldehyde group is susceptible to nucleophilic attack and can undergo reactions such as oxidation to a second carboxylic acid, reduction to a primary alcohol, or condensation with amines to form imines (Schiff bases). evitachem.com The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for derivatization.

Research has demonstrated the utility of the related benzofuran-2-carboxylic acid as a starting point for creating elaborate C3-substituted benzofuran-2-carboxamides. mdpi.comnih.gov This is achieved through a sequence involving amide coupling, followed by a directed C–H functionalization at the C3 position, and subsequent transformation of the amide. mdpi.comnih.gov The presence of a formyl group at C3 in the title compound offers a direct handle for similar transformations or for building different structures entirely, bypassing the need for a separate C-H activation step.

Below is a table summarizing the principal chemical reactions that this compound can undergo, highlighting its role as a versatile synthetic precursor.

| Functional Group | Reaction Type | Reagents/Conditions | Resulting Structure |

| Aldehyde | Oxidation | Mild oxidizing agents (e.g., Ag₂O) | Benzofuran-2,3-dicarboxylic acid |

| Reduction | Reducing agents (e.g., NaBH₄) | 3-(Hydroxymethyl)-1-benzofuran-2-carboxylic acid | |

| Condensation | Primary amines (R-NH₂) | 3-(Iminomethyl)-1-benzofuran-2-carboxylic acid | |

| Wittig Reaction | Phosphonium ylides | 3-(Alkenyl)-1-benzofuran-2-carboxylic acid | |

| Carboxylic Acid | Esterification | Alcohols (R-OH), acid catalyst | Alkyl 3-formyl-1-benzofuran-2-carboxylate |

| Amide Coupling | Amines (R-NH₂), coupling agents | 3-Formyl-1-benzofuran-2-carboxamide | |

| Acid Halide Formation | Thionyl chloride (SOCl₂) | 3-Formyl-1-benzofuran-2-carbonyl chloride | |

| Both Groups | Condensation with binucleophiles | e.g., o-phenylenediamine (B120857) | Fused heterocyclic systems |

Scaffold for the Construction of Diverse Heterocyclic Systems

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds. nih.govnih.gov this compound serves as an ideal platform for constructing more elaborate, fused, or linked heterocyclic systems. The adjacent positioning of the formyl and carboxylate groups allows for cyclization reactions with various binucleophilic reagents to form new five-, six-, or seven-membered rings fused to the furan (B31954) portion of the benzofuran core.

For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinone-fused benzofurans, while condensation with o-phenylenediamine could yield benzofuro-diazepine systems. This strategy is analogous to the use of 3-formylchromones, which react with a wide array of binucleophiles to generate a variety of fused heterocyclic structures. ekb.eg

Furthermore, the benzofuran scaffold can be linked to other important heterocyclic systems. Research has shown the successful synthesis of molecules combining benzofuran and quinoline (B57606) moieties, such as 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br Similarly, the benzofuran core has been connected to 1,2,3-triazole rings, another significant pharmacophore, through click chemistry approaches. niscair.res.in The functional groups on this compound provide the necessary handles to participate in such coupling reactions, allowing for the creation of novel hybrid molecules.

The following table presents examples of diverse heterocyclic systems that can be constructed using a benzofuran scaffold, illustrating the potential of the title compound.

| Reagent Type | Resulting Heterocyclic System |

| Hydrazines (e.g., Hydrazine hydrate) | Fused Pyridazinone |

| 1,2-Diamines (e.g., o-Phenylenediamine) | Fused Diazepine |

| 1,2-Amino-phenols/thiols | Fused Oxazepine/Thiazepine |

| Amidines/Guanidines | Fused Pyrimidine |

| Terminal Alkynes/Azides (via coupling) | Linked Triazole |

Applications in Materials Science Research

The benzofuran moiety is not only important in medicinal chemistry but also serves as a key component in the development of advanced organic materials due to its rigid, planar, and electron-rich conjugated system. numberanalytics.com Derivatives of benzofuran are actively researched for applications in electronics, polymer science, and as functional dyes. nih.govacs.orgresearchgate.net

The benzofuran scaffold is a valuable building block for functional materials used in organic electronics. numberanalytics.com Specifically, benzofuran and its derivatives have been incorporated into materials for Organic Light-Emitting Diodes (OLEDs). numberanalytics.comontosight.ai The fused aromatic system provides thermal stability and favorable charge carrier mobility, which are crucial properties for the performance and longevity of OLED devices. numberanalytics.com

Researchers have designed and synthesized various benzofuran- and dibenzofuran-based compounds to act as high-triplet-energy host materials or as efficient emitters in phosphorescent OLEDs (PhOLEDs). researchgate.netresearchgate.net For example, hybrid molecules fusing acridine (B1665455) and benzofuran have been developed as novel donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The functional groups of this compound allow for its incorporation into larger conjugated systems or for attachment to other electronically active moieties, enabling the tuning of photophysical properties like emission wavelength and quantum yield for specific OLED applications. numberanalytics.com

Benzofuran derivatives are versatile monomers used in the synthesis of various high-performance polymers, including polyesters, polyamides, polyarylates, and polybenzimidazoles. nih.govresearchgate.net The bifunctional nature of this compound makes it a prime candidate for step-growth polymerization. The carboxylic acid can react with diols to form polyesters, while the aldehyde group could potentially react with diols to form polyacetals or undergo other polymerization reactions.

A notable example in this area is the development of poly(benzofuran-co-arylacetic acid), a polymer containing benzofuran units. researchgate.net This material has been successfully used to coat magnetite nanoparticles and ferromagnetic metal strips, demonstrating its utility in creating advanced, functional coatings for biomedical or electronic applications. researchgate.net The presence of multiple reactive groups on such polymers allows for further functionalization and cross-linking, enabling the creation of materials with tailored properties. researchgate.net

The extended π-conjugated system of the benzofuran ring makes it an inherent chromophore. Consequently, benzofuran derivatives have found applications in the synthesis of dyes and organic pigments. nih.govacs.orgresearchgate.net These dyes are being explored for various uses, including in dye-sensitized solar cells (DSSCs), where they act as the light-harvesting component. nih.govresearchgate.net

The aldehyde and carboxylic acid groups in this compound can be used to either extend the conjugation of the chromophore or to act as anchoring groups. For instance, condensation of the aldehyde with active methylene (B1212753) compounds is a classic strategy to create polymethine-type dyes, which can tune the absorption spectrum across the visible range. researchgate.net The carboxylic acid group is particularly useful in applications like DSSCs, where it serves to anchor the dye molecule to the surface of the semiconductor (e.g., TiO₂) electrode, ensuring efficient electron transfer.

Investigation as a Ligand in Catalysis or for Metal Complexation

The structure of this compound, containing two oxygen atoms from the formyl and carboxyl groups in a 1,2-relationship, suggests its potential as a bidentate chelating ligand for metal ions. The carboxylate group can deprotonate to form an anionic oxygen donor, while the carbonyl oxygen of the aldehyde can act as a neutral donor. This arrangement is suitable for forming stable five-membered chelate rings with a central metal atom.

While extensive research has focused on using transition metals like palladium, copper, and nickel to catalyze the synthesis of benzofurans thieme.deacs.orgorganic-chemistry.org, the use of benzofuran derivatives themselves as ligands is an emerging area. The coordination of metal ions to such ligands can lead to the formation of metal-organic frameworks (MOFs) or discrete coordination complexes with interesting catalytic, magnetic, or optical properties. Benzofuran-based compounds are being investigated as catalysts for various chemical transformations. numberanalytics.com The ability to form stable complexes makes this compound a candidate for applications in homogeneous catalysis, where the ligand can influence the activity and selectivity of a metal catalyst, or in the design of novel functional materials.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: In a hypothetical ¹H NMR spectrum of 3-Formyl-1-benzofuran-2-carboxylic acid, one would expect to see distinct signals for each unique proton. The aromatic protons on the benzene (B151609) ring would likely appear as a complex multiplet pattern in the range of δ 7.0-8.5 ppm. The aldehyde proton (-CHO) would be highly deshielded and appear as a singlet at a characteristic downfield shift, typically between δ 9.5-10.5 ppm. The carboxylic acid proton (-COOH) is also expected to be a broad singlet at a very downfield position, often above δ 10 ppm, and its visibility can depend on the solvent used.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the ten carbon atoms of the molecule. The carbonyl carbons of the carboxylic acid and the aldehyde would be the most downfield, typically in the range of δ 160-200 ppm. The carbons of the benzofuran (B130515) ring system would appear in the aromatic region (δ 110-160 ppm).

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to assign the signals from the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial to correlate proton signals with their directly attached carbons and with carbons over two or three bonds, respectively. This would allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the formyl and carboxylic acid groups to the benzofuran core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound (C₁₀H₆O₄), HRMS would be expected to show a molecular ion peak corresponding to its exact mass. This precise mass measurement would confirm the molecular formula and rule out other potential formulas with the same nominal mass. Fragmentation patterns observed in the mass spectrum could also provide structural information, for example, by showing the loss of characteristic fragments such as CO, CO₂, or the formyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule and is used to identify the functional groups present. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically centered around 3000 cm⁻¹.

A strong C=O stretching band for the carboxylic acid carbonyl group, usually appearing around 1700-1725 cm⁻¹.

Another strong C=O stretching band for the aldehyde carbonyl group, typically found around 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aldehyde protons just above 3000 cm⁻¹ and around 2850-2750 cm⁻¹, respectively.

C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations for the furan (B31954) ether and the carboxylic acid between 1000-1300 cm⁻¹.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. Using a suitable stationary phase (like C18) and mobile phase, a single sharp peak would indicate a high-purity sample. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and potential for thermal decomposition of the carboxylic acid, direct analysis by GC-MS might be challenging. However, derivatization of the carboxylic acid to a more volatile ester could allow for GC-MS analysis, providing both retention time data and mass spectral information for purity and identity confirmation.

Future Research Directions and Perspectives in 3 Formyl 1 Benzofuran 2 Carboxylic Acid Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The development of novel and sustainable methods for the synthesis of complex organic molecules is a cornerstone of modern chemistry. Future research in the synthesis of 3-Formyl-1-benzofuran-2-carboxylic acid and its derivatives is expected to focus on environmentally benign and efficient strategies.

Recent advancements in the synthesis of the broader benzofuran (B130515) class of compounds have highlighted the potential for greener approaches. For instance, microwave-assisted synthesis has been shown to be an expeditious method for preparing benzofuran derivatives from readily available starting materials. researchgate.net Furthermore, the use of eco-friendly deep eutectic solvents, such as choline (B1196258) chloride-ethylene glycol, in combination with copper iodide catalysis, represents a green and environmentally benign approach for the one-pot synthesis of substituted benzofurans. nih.govacs.org The application of visible-light-promoted organic reactions also presents a novel and sustainable route to benzofuran heterocycles. nih.gov

Table 1: Comparison of Conventional vs. Future Synthetic Approaches for Benzofuran Derivatives

| Feature | Conventional Methods | Future Sustainable Methods |

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation, visible light |

| Solvents | Volatile organic compounds (VOCs) | Deep eutectic solvents, water, or solvent-free conditions |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts (e.g., supported metal nanoparticles), biocatalysts |

| Reaction Steps | Multi-step syntheses with intermediate isolation | One-pot, multi-component reactions, cascade reactions |

| Waste Generation | Significant generation of byproducts and waste | Atom-economic reactions, minimized waste |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique arrangement of the formyl and carboxylic acid groups on the benzofuran ring of this compound presents a wealth of opportunities for exploring novel reactivity patterns and chemical transformations. The aldehyde group can participate in a variety of reactions, including nucleophilic additions, condensations, and oxidations, while the carboxylic acid moiety can be converted into a range of derivatives such as esters, amides, and acid halides.

Future research will likely focus on the development of selective transformations that can differentiate between these two functional groups. For example, chemoselective reactions that target the aldehyde in the presence of the carboxylic acid, or vice versa, will be highly valuable for the synthesis of complex molecules. The development of novel rearrangement reactions, inspired by strategies used for other benzofuran isomers, could lead to the formation of unconventional products with unique structural features. nih.govrsc.org

Furthermore, the benzofuran nucleus itself can undergo various functionalization reactions. The exploration of C-H activation and functionalization at different positions of the benzofuran ring will be a significant area of research. This will enable the introduction of a wide range of substituents, leading to the creation of diverse libraries of compounds for biological screening. The photocycloaddition of substituted pyridines with benzofuran, for instance, has been shown to produce novel polycyclic structures. rsc.org

Application of Advanced Computational Tools for Rational Design and Property Prediction

The integration of computational chemistry into the research and development process has revolutionized the way scientists approach the design of new molecules. In the context of this compound, advanced computational tools will play a pivotal role in rationally designing novel derivatives and predicting their physicochemical and biological properties.

Density Functional Theory (DFT) calculations can be employed to investigate the structural, electronic, and spectroscopic properties of this compound and its derivatives. researchgate.netresearchgate.net These calculations can provide insights into the molecule's reactivity, stability, and potential interaction sites, which is crucial for designing new synthetic transformations and predicting the outcomes of reactions. Molecular docking simulations can be used to predict the binding modes of these compounds with biological targets, such as enzymes and receptors. aip.orgnih.gov This information is invaluable for the rational design of new drug candidates with improved potency and selectivity.

By combining computational modeling with experimental validation, researchers can accelerate the discovery and optimization of new compounds with desired properties. This synergistic approach can significantly reduce the time and resources required for the development of new materials and therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is transforming the landscape of chemical synthesis, offering numerous advantages over traditional batch processing. These technologies enable precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization.

The application of flow chemistry to the synthesis of benzofuran derivatives has already shown promise. For example, a sequential continuous-flow system has been developed for the production of 3-aryl benzofuranones, demonstrating the feasibility of this approach for constructing the benzofuran core. nih.gov Future research will likely focus on adapting and extending these flow-based methodologies to the synthesis of this compound and its derivatives.

The integration of automated synthesis platforms with in-line analysis and purification will enable the rapid generation of libraries of compounds based on the this compound scaffold. unimi.it This high-throughput approach will be particularly valuable for exploring structure-activity relationships and identifying lead compounds for drug discovery programs.

Table 2: Advantages of Flow Chemistry in Benzofuran Synthesis

| Advantage | Description |

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize the risks associated with hazardous reactions and reagents. |

| Precise Control | Accurate control over reaction parameters such as temperature, pressure, and residence time leads to improved reproducibility and selectivity. |

| Increased Efficiency | Continuous processing allows for higher throughput and can significantly reduce reaction times. |

| Facilitated Scale-up | Scaling up production is often more straightforward in flow systems compared to batch reactors. |

| Integration with Automation | Flow reactors can be readily integrated with automated systems for high-throughput synthesis and optimization. |

Rational Design of Targeted Derivatization for Specialized Research Applications

The versatile scaffold of this compound makes it an ideal starting point for the rational design of derivatives with tailored properties for specific research applications. By strategically modifying the functional groups and the benzofuran core, researchers can create molecules with enhanced biological activity, improved material properties, or novel spectroscopic characteristics.

In the realm of medicinal chemistry, the benzofuran nucleus is a well-established pharmacophore found in numerous biologically active compounds. rsc.org The rational design of derivatives of this compound could lead to the development of new therapeutic agents. For instance, structure-activity relationship (SAR) studies on benzofuran analogs have provided valuable insights into the structural features required for anticancer activity. nih.govnih.gov By applying these principles, researchers can design and synthesize new compounds with improved efficacy and reduced side effects.

Beyond medicinal applications, targeted derivatization can also lead to the development of new materials with unique optical or electronic properties. The incorporation of specific substituents onto the benzofuran ring can modulate the molecule's fluorescence, conductivity, or other physical characteristics, making them suitable for applications in areas such as organic electronics and chemical sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.